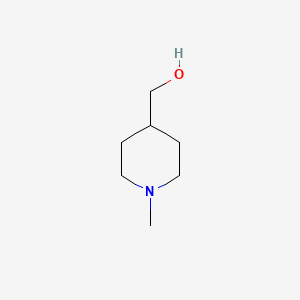

1-Methyl-4-piperidinemethanol

描述

Evolution of Piperidine (B6355638) Research in Organic Synthesis

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a structural motif of fundamental importance in organic chemistry. wikipedia.org Its journey in scientific research began with its initial discovery and isolation from piperine, the compound responsible for the pungency of black pepper. wikipedia.org For many years, research focused on understanding the fundamental properties and reactivity of this basic heterocyclic amine.

Significance of N-Substituted Piperidine Scaffolds in Chemical Science

The true versatility of the piperidine core is unlocked through substitution, particularly at the nitrogen atom, giving rise to N-substituted piperidine scaffolds. This class of compounds is central to modern drug discovery and material science. researchgate.netthieme-connect.com The nitrogen atom of the piperidine ring provides a key handle for chemical modification, allowing chemists to fine-tune a molecule's properties. Introducing substituents on the nitrogen can profoundly impact a compound's physicochemical characteristics, such as solubility, lipophilicity, and basicity. thieme-connect.com

From a pharmacological perspective, these modifications are critical for modulating biological activity. The N-substituent can influence how a molecule binds to a biological target, enhancing its potency and selectivity. thieme-connect.com Furthermore, the nature of the N-substituent plays a crucial role in determining the pharmacokinetic profile of a drug candidate, affecting its absorption, distribution, metabolism, and excretion (ADME) properties. researchgate.net Chiral N-substituted piperidine scaffolds are particularly important, as stereochemistry can dramatically affect a molecule's interaction with chiral biological systems like enzymes and receptors. thieme-connect.comthieme-connect.com Beyond pharmaceuticals, N-substituted piperidines are utilized in agrochemicals, and as catalysts and solvents in various chemical processes. ijnrd.org

Positioning of 1-Methyl-4-piperidinemethanol within Contemporary Chemical Research

Within the vast family of piperidine derivatives, this compound holds a distinct position as a versatile and fundamental building block in organic synthesis. bloomtechz.comchemimpex.com It is a bifunctional molecule, featuring a tertiary amine (the N-methylated piperidine nitrogen) and a primary alcohol (the hydroxymethyl group at the 4-position). bloomtechz.com This unique combination of functional groups makes it a valuable intermediate for synthesizing more complex molecules. bloomtechz.comcymitquimica.com

The compound serves as a key starting material in the creation of a diverse range of chemical entities for the pharmaceutical, agrochemical, and material science industries. bloomtechz.comcymitquimica.com The alcohol group can be readily modified through reactions like esterification or etherification, while the piperidine ring provides a stable, non-aromatic scaffold. bloomtechz.com Researchers utilize this compound to construct larger, more intricate molecular architectures, incorporating the N-methylpiperidine motif which is prevalent in many biologically active compounds. chemimpex.comcymitquimica.com Its application spans from the development of potential therapeutic agents to the synthesis of specialized polymers and surfactants where its structure can impart specific properties like solubility and stability. bloomtechz.com

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 20691-89-8 nih.gov |

| Molecular Formula | C₇H₁₅NO nih.gov |

| Molecular Weight | 129.20 g/mol nih.govthermofisher.com |

| IUPAC Name | (1-methylpiperidin-4-yl)methanol nih.govthermofisher.com |

| Density | 0.981 g/mL at 25 °C chembk.com |

| Boiling Point | 108 °C / 10 mmHg chembk.comchemicalbook.com |

| Appearance | Colorless to yellow liquid thermofisher.com |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Piperidine |

Structure

3D Structure

属性

IUPAC Name |

(1-methylpiperidin-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-8-4-2-7(6-9)3-5-8/h7,9H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJZLJGZZDNGGCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40297432 | |

| Record name | 1-Methyl-4-piperidinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40297432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20691-89-8 | |

| Record name | 1-Methyl-4-piperidinemethanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116001 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Methyl-4-piperidinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40297432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methyl-4-piperidinemethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 1 Methyl 4 Piperidinemethanol

Synthetic Pathways to 1-Methyl-4-piperidinemethanol

Synthesis from N-Boc-4-piperidinemethanol

A common and efficient route to this compound involves the N-Boc-4-piperidinemethanol precursor. The tert-butyloxycarbonyl (Boc) protecting group can be removed and the nitrogen atom subsequently methylated. A direct conversion can be achieved using a strong reducing agent like lithium aluminium hydride (LiAlH₄).

In a typical procedure, N-Boc-4-piperidinemethanol is treated with lithium aluminium hydride in an inert solvent such as tetrahydrofuran (B95107) (THF). This reaction simultaneously cleaves the Boc group and methylates the piperidine (B6355638) nitrogen, affording this compound in high yield. One documented synthesis reports a yield of 88% for this transformation. The reaction is typically conducted at room temperature and requires an aqueous workup to quench the excess reducing agent mdpi.com.

Table 1: Synthesis via N-Boc-4-piperidinemethanol

| Precursor | Reagent | Solvent | Temperature | Yield |

| N-Boc-4-piperidinemethanol | Lithium aluminium hydride (LiAlH₄) | Tetrahydrofuran (THF) | 20°C | 88% |

Reductive Amination Approaches

Reductive amination is a versatile method for forming amines, and it can be applied to the synthesis of this compound. This approach typically involves the reaction of a precursor amine with a carbonyl compound to form an imine or iminium ion, which is then reduced in situ.

A classic example of this is the Eschweiler-Clarke reaction , which specifically achieves N-methylation. In this reaction, a primary or secondary amine is treated with excess formaldehyde (B43269) and formic acid wikipedia.org. The 4-Piperidinemethanol (B45690) acts as the secondary amine, formaldehyde serves as the carbon source for the methyl group, and formic acid functions as the reducing agent wikipedia.orgjk-sci.com. The reaction proceeds through the formation of an iminium ion intermediate, which is then reduced by a hydride transfer from the formate ion mdpi.comwikipedia.org. A key advantage of this method is that it prevents over-methylation, stopping cleanly at the tertiary amine stage without forming quaternary ammonium salts wikipedia.org. The reaction is generally performed in an aqueous solution near boiling point wikipedia.org.

Recent advancements have shown that the reductive methylation of secondary amines can also proceed using formaldehyde alone, without the need for acidic additives, which is beneficial for acid-sensitive substrates organic-chemistry.org. Other reducing agents, such as sodium cyanoborohydride or sodium triacetoxyborohydride (B8407120), can also be employed in reductive amination protocols with formaldehyde jk-sci.com.

Table 2: Eschweiler-Clarke Reaction Conditions

| Amine Precursor | Methyl Source | Reducing Agent | Typical Conditions |

| 4-Piperidinemethanol | Formaldehyde | Formic Acid | Aqueous solution, heated (e.g., 80-100°C) |

Utilization of 4-Piperidinemethanol Precursors

The most direct route to this compound is the N-methylation of its immediate precursor, 4-Piperidinemethanol. Besides the Eschweiler-Clarke reaction mentioned above, other methylation techniques can be employed.

Direct alkylation using a methylating agent like methyl iodide is a fundamental approach. However, this method can sometimes lead to the formation of a quaternary ammonium salt as a byproduct due to over-alkylation. The reaction conditions, such as the choice of solvent and base, must be carefully controlled to optimize the yield of the desired tertiary amine.

The synthesis can also begin from pyridine-based starting materials. This involves the reduction of both the pyridine (B92270) ring and a functional group at the 4-position. For instance, a pyridine derivative such as pyridine-4-carboxaldehyde or a corresponding ester can be used.

The catalytic hydrogenation of pyridinecarbonitriles is a well-studied process that typically occurs in two stages: first, the reduction of the nitrile group, followed by the saturation of the pyridine ring rsc.org. A similar principle can be applied to other pyridine derivatives. The complete hydrogenation of a suitable pyridine precursor, such as pyridine-4-carboxaldehyde, over a catalyst like palladium on carbon (Pd/C) or platinum oxide (PtO₂), under a hydrogen atmosphere, would reduce the aldehyde to a hydroxymethyl group and the pyridine ring to a piperidine ring. A subsequent N-methylation step would then be required to yield the final product. The choice of catalyst, solvent, and reaction conditions (temperature, pressure) is crucial for achieving high chemoselectivity and yield rsc.org.

While less common for this specific transformation, organometallic reagents can be utilized in the synthesis of piperidine structures. A plausible, albeit indirect, route to this compound involves the use of the precursor N-methyl-4-piperidone.

This ketone can be reduced to the corresponding alcohol using various hydride-reducing agents, which are often considered within the broader class of organometallic chemistry. For example, the reduction of N-methyl-4-piperidone with sodium borohydride (NaBH₄) in a protic solvent like methanol (B129727) or ethanol would yield this compound. This is a standard and high-yielding ketone reduction that provides a straightforward path to the target molecule from a commercially available starting material.

Alternative Synthetic Routes and Yield Optimization

Optimization of the synthetic routes to this compound focuses on improving yield, reducing byproducts, and employing milder or more efficient reaction conditions.

For reductive amination pathways like the Eschweiler-Clarke reaction, yield optimization can be achieved by carefully controlling the stoichiometry of the reagents and the reaction temperature. While the classic method uses heating, variations with different reducing agents might proceed under milder conditions. Recent studies have focused on simplifying this reaction; for example, by demonstrating that formaldehyde can act as both the carbon source and the reductant in the absence of formic acid, which can be advantageous for substrates with acid-sensitive functional groups organic-chemistry.org. Optimization in these cases involves screening solvents, with acetonitrile (B52724) often providing improved yields, and adjusting the temperature organic-chemistry.org.

In the hydrogenation of pyridine derivatives , optimization is centered on catalyst selection and solvent effects. The use of different solvents can significantly influence both the activity of the catalyst and the selectivity of the reaction rsc.org. For instance, in related hydrogenations, the addition of an acidic additive like sulfuric acid can be fine-tuned to control whether the reaction stops at the (aminomethyl)pyridine stage or proceeds to the fully saturated (aminomethyl)piperidine rsc.org. Adjusting temperature and hydrogen pressure are also critical parameters for maximizing the yield of the desired product.

For syntheses starting from N-Boc-4-piperidinemethanol , the primary factor for high yield is ensuring the complete reaction through an adequate excess of the reducing agent (LiAlH₄) and careful control of the reaction quenching to prevent product loss during workup.

Reaction Mechanisms and Kinetics in this compound Chemistry

The reactions involving this compound are governed by fundamental organic chemistry mechanisms. The kinetics of these reactions are influenced by factors such as solvent, temperature, and catalyst choice.

Esterification and Etherification Mechanisms:

Fischer Esterification: This is a reversible, acid-catalyzed nucleophilic acyl substitution. The mechanism involves protonation of the carboxylic acid's carbonyl oxygen to increase its electrophilicity, followed by nucleophilic attack from the alcohol (this compound). A series of proton transfer steps leads to the elimination of water and formation of the ester. masterorganicchemistry.com

Williamson Ether Synthesis: This reaction proceeds via an Sₙ2 mechanism. The alcohol is deprotonated to form a potent nucleophile (alkoxide), which then attacks an electrophilic alkyl halide, displacing the halide and forming the ether. The kinetics are typically second-order, depending on the concentrations of both the alkoxide and the alkyl halide.

Kinetics of Piperidine Synthesis: Kinetic studies on the synthesis of substituted piperidines, for example, through the reaction of a benzaldehyde, aniline, and ethyl acetoacetate, have been conducted using UV-vis spectrophotometry. ajgreenchem.com Such studies reveal that the reaction can proceed in multiple steps, with one step being the rate-determining step. The reaction rate is influenced by temperature and the dielectric constant of the solvent. For instance, in some piperidine syntheses, the reaction rate in methanol is lower than in ethanol, a solvent with a lower dielectric constant. ajgreenchem.com The Arrhenius and Eyring equations can be used to calculate activation parameters (Ea, ΔH‡, ΔS‡, and ΔG‡), providing deeper insight into the reaction mechanism and the structure of the transition state. ajgreenchem.com These general principles of reaction kinetics are applicable to the synthesis and transformations of this compound and its derivatives.

Investigation of Catalytic Processes

Catalysis plays a pivotal role in the efficient synthesis and transformation of piperidine derivatives. For structures related to this compound, catalytic hydrogenation is a primary method for the reduction of functional groups. For instance, the synthesis of substituted piperidines, such as ethyl 4-(3'-methoxyphenyl)-1-methylpiperidine-3-carboxylate, utilizes catalytic reductive methylation with hydrogen gas over a palladium on carbon (Pd/C) catalyst. google.com This process is fundamental for converting precursor molecules into the final piperidine structure.

Supported palladium catalysts are also well-regarded for their efficiency in the dehydrogenation of N-heterocyclic compounds, which represents the reverse reaction of hydrogenation. mdpi.com Catalysts like 5 wt% Pd/Al₂O₃ are effective for releasing hydrogen from saturated N-heterocyclic liquid organic hydrogen carriers (LOHCs). mdpi.com The principles governing these dehydrogenation reactions are directly applicable to understanding the stability and potential reverse transformations of this compound under catalytic conditions.

Furthermore, asymmetric transfer hydrogenation (ATH) offers a sophisticated method for the selective reduction of related cyclic imines, which are precursors to chiral piperidines. This technique often employs transition metal complexes, such as those containing Rhodium (Rh) or Iridium (Ir), in combination with a hydrogen donor like a formic acid/amine mixture. researchgate.net Notably, N-methylpiperidine itself can be used as a component of the hydrogen donor system, highlighting the relevance of this compound class to modern catalytic methods. researchgate.net These processes are capable of producing chiral secondary alcohols and amines with excellent enantioselectivity. researchgate.net

Mechanistic Studies of Functional Group Interconversions

Understanding the reaction mechanisms is critical for controlling chemical transformations of this compound. The molecule possesses two primary reactive sites: the tertiary amine within the piperidine ring and the primary hydroxyl group.

One significant transformation of the piperidine ring is its oxidation. The dehydrogenation of N-substituted piperidines can be achieved using reagents like mercuric acetate-edetic acid (Hg(II)-EDTA). researchgate.net Mechanistic studies show that this process can lead to the formation of an iminium function involving the tertiary α-carbon atom of the piperidine ring, which can then be further transformed, often resulting in lactams (cyclic amides). researchgate.net

For transformations involving precursors, the mechanism of reduction is key to selectivity. In the hydrogenation of formamide intermediates, which can be analogous to the final step in some synthetic routes to N-methylated amines, two competing pathways exist:

Deoxygenative Hydrogenation : This involves the cleavage of the C–O bond, leading to the N-methylation of an amine.

Deaminative Hydrogenation : This pathway involves the cleavage of the C–N bond, resulting in the formation of methanol and regeneration of the amine. researchgate.net

A proposed mechanism suggests that the initial hydrogenation of a formamide forms a hemiaminal intermediate. researchgate.net This intermediate can then either dehydrate to an imine (leading to the N-methylated product after further hydrogenation) or undergo C–N cleavage to yield methanol and the free amine. researchgate.net The selectivity between these pathways can be influenced by additives, such as bases, which can deprotonate the hemiaminal intermediate and favor the C–N cleavage route. researchgate.net

The primary alcohol group of this compound can undergo standard functional group interconversions. For example, etherification can be achieved through acid-catalyzed reactions. The use of 1,2-dimethoxyethane with an acid catalyst like H₃PW₁₂O₄₀ has been shown to be effective for converting biomass-derived hydroxyl compounds into their corresponding methyl ethers. rsc.org

Role of Reaction Conditions on Product Distribution and Selectivity

Reaction conditions, particularly the choice of solvent, exert a profound influence on the kinetics, mechanism, and selectivity of reactions involving piperidine synthesis and transformation. digitellinc.comepfl.ch

The solvent can alter the reaction rate by stabilizing reactants and transition states to different extents. digitellinc.com In the synthesis of highly substituted piperidines using an oxalic acid dihydrate catalyst, kinetic studies revealed that the reaction rate in ethanol is higher than in methanol, despite methanol having a higher dielectric constant. ajgreenchem.comajgreenchem.com This affects the activation energy required for the reaction.

| Solvent | Dielectric Constant (ε at 25°C) | Activation Energy (Ea) (kJ·mol⁻¹) | Relative Reaction Rate |

|---|---|---|---|

| Methanol | 32.70 | 104.2 | Lower |

| Ethanol | 24.55 | 46.9 | Higher |

The choice of solvent can also fundamentally change the catalytic pathway and, consequently, the stereoselectivity of a reaction. In the transfer hydrogenation of ketones using electrogenerated base-driven Manganese (Mn) catalysts, the solvent dictates the mechanism. mdpi.com

| Solvent | Catalytic Pathway | Product Stereoselectivity |

|---|---|---|

| Isopropanol | Metal-ligand cooperative transfer hydrogenation | High enantiomeric excess (ee) |

| Methanol | Metal hydride transfer | Racemic product (no stereoselectivity) |

Beyond the solvent, other conditions such as temperature, pressure, and catalyst-to-reactant ratios are critical. In catalytic N-debenzylation reactions, variations in temperature and pressure were examined to optimize the process. researchgate.net Similarly, for the dehydrogenation of LOHCs, the activity of the Pd-Al₂O₃ catalyst was shown to be dependent on the calcination temperature during its preparation and the molar ratio of the catalyst to the reactant (M/R ratio) during the reaction. mdpi.com Increasing the M/R ratio generally leads to an increased rate of hydrogen release. mdpi.com These findings underscore the necessity of meticulous optimization of all reaction parameters to achieve the desired product yield and selectivity.

Advanced Analytical and Spectroscopic Characterization in 1 Methyl 4 Piperidinemethanol Research

Spectroscopic Analysis

Spectroscopic methods are fundamental in determining the molecular structure of 1-Methyl-4-piperidinemethanol by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for elucidating the carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom.

In a typical ¹H NMR spectrum, the protons of the piperidine (B6355638) ring would appear as a series of multiplets in the aliphatic region. The protons on the carbons adjacent to the nitrogen atom (C2 and C6) are expected to be shifted downfield due to the electron-withdrawing effect of the nitrogen. The N-methyl group would present as a distinct singlet. The methylene (B1212753) protons of the hydroxymethyl group (-CH₂OH) would likely appear as a doublet, coupled to the methine proton at the C4 position.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. nih.gov The signals for the piperidine ring carbons, the N-methyl carbon, and the hydroxymethyl carbon would all appear at characteristic chemical shifts, confirming the carbon backbone of the structure.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are approximate chemical shift ranges and can vary based on solvent and experimental conditions.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| N-CH₃ | ~2.2 | ~46 |

| Piperidine H2, H6 | ~2.8 (axial), ~2.0 (equatorial) | ~60 |

| Piperidine H3, H5 | ~1.7 (axial), ~1.2 (equatorial) | ~29 |

| Piperidine H4 | ~1.5 | ~42 |

| -CH₂OH | ~3.4 | ~68 |

| -OH | Variable | - |

Mass Spectrometry (MS), including LC-MS

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of this compound, further confirming its identity. When coupled with a chromatographic technique like Liquid Chromatography (LC-MS), it becomes a powerful tool for separating the compound from a mixture and providing mass data simultaneously. nih.gov

In a typical mass spectrum, this compound (molar mass: 129.20 g/mol ) would show a molecular ion peak ([M]⁺) or a protonated molecular peak ([M+H]⁺) at m/z 129 or 130, respectively, depending on the ionization technique used. nih.govfishersci.com Common ionization methods for this type of molecule include Electrospray Ionization (ESI), which is often used in LC-MS. uq.edu.au

The fragmentation pattern observed in MS/MS experiments can provide valuable structural information. For this compound, characteristic fragments would likely result from the loss of the hydroxymethyl group or cleavage of the piperidine ring. Gas Chromatography-Mass Spectrometry (GC-MS) is also a viable technique for the analysis of this compound. nih.govnih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups present in this compound. nih.gov

The IR spectrum is expected to show a prominent broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group. The C-H stretching vibrations of the methyl and methylene groups would appear in the 2800-3000 cm⁻¹ region. The C-O stretching vibration of the primary alcohol would be observed around 1050 cm⁻¹. researchgate.net

Raman spectroscopy, which is particularly sensitive to non-polar bonds, would complement the IR data. nih.gov It can provide information on the C-C and C-N skeletal vibrations of the piperidine ring. The combination of both IR and Raman spectra allows for a more complete vibrational analysis of the molecule. nih.gov

Table 2: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (Alcohol) | Stretching | 3200-3600 (broad) |

| C-H (Aliphatic) | Stretching | 2800-3000 |

| C-O (Alcohol) | Stretching | 1000-1200 |

| C-N (Amine) | Stretching | 1000-1200 |

Chromatographic Techniques (HPLC, GC, UPLC) for Purity and Identity

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from any impurities or related compounds.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile compounds. nih.gov For a polar compound like this compound, a reverse-phase HPLC method would typically be employed, using a C18 column with a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727), often with a modifier such as formic acid. sielc.comsielc.com

Gas Chromatography (GC) is suitable for volatile and thermally stable compounds. nih.gov this compound can be analyzed by GC, often coupled with a Flame Ionization Detector (FID) for quantitation or a Mass Spectrometer (MS) for identification. nih.gov

Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but uses smaller particle size columns and higher pressures. waters.com This results in faster analysis times, improved resolution, and increased sensitivity, making it a valuable technique for high-throughput analysis. waters.com

Computational Chemistry and Modeling

Computational methods are increasingly used in conjunction with experimental data to provide deeper insights into the structural and electronic properties of molecules.

Density Functional Theory (DFT) Calculations for Structural Elucidation

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.gov For this compound, DFT calculations can be used to:

Optimize the molecular geometry: Predicting bond lengths, bond angles, and dihedral angles to determine the most stable conformation of the molecule.

Predict spectroscopic data: Calculating theoretical vibrational frequencies (IR and Raman) and NMR chemical shifts. These predicted spectra can be compared with experimental data to aid in spectral assignment and confirm the structure. nih.govresearchgate.net

Analyze molecular orbitals: Investigating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the molecule's reactivity and electronic properties.

By correlating DFT-calculated parameters with experimental spectroscopic results, researchers can achieve a high level of confidence in the structural elucidation of this compound. ruc.dk

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the structural, dynamical, and thermodynamic properties of this compound. researchgate.net This technique models the atomic interactions over time, providing critical insights into the molecule's flexibility and preferred shapes (conformations), which are fundamental to its chemical behavior. For this compound, MD simulations can elucidate the complex interplay of forces that govern its three-dimensional structure in various environments. researchgate.net

The primary focus of MD simulations on this molecule is to characterize the conformational landscape of the piperidine ring and the orientation of its substituents. The six-membered piperidine ring is not planar and primarily adopts a stable "chair" conformation. However, it can interconvert between two distinct chair forms, as well as transient "boat" or "twist-boat" conformations. rsc.org The position of the methyl group on the nitrogen and the hydroxymethyl group at the C4 position can be either axial (pointing up or down relative to the ring's plane) or equatorial (pointing outwards). MD simulations can quantify the energetic favorability and the dynamics of interconversion between these states. rsc.org

A typical MD simulation involves placing a model of this compound in a simulated solvent box, often water, to mimic physiological conditions. researchgate.net By calculating the forces between atoms and solving equations of motion, a trajectory is generated that describes how the molecule's position and shape evolve over time. Analysis of this trajectory can reveal key conformational behaviors and interactions. researchgate.net For instance, simulations can track the root-mean-square deviation (RMSD) to assess structural stability and the solvent-accessible surface area to understand interactions with the surrounding environment. researchgate.net This data is crucial for understanding how the molecule might interact with biological targets.

| Parameter | Description | Typical Finding |

|---|---|---|

| Ring Conformation | Dominant puckering state of the piperidine ring. | Chair conformation is overwhelmingly preferred (>99% of simulation time). |

| Substituent Orientation | Axial vs. Equatorial preference for the hydroxymethyl group. | The equatorial conformer is energetically favored over the axial conformer. |

| Dihedral Angle (C3-C4-C5-C6) | Measures the puckering of the piperidine ring. | Distribution is centered around ±55°, characteristic of a chair form. |

| Hydrogen Bonding | Intramolecular and intermolecular (with solvent) H-bonds. | Hydroxymethyl group forms an average of 2-3 hydrogen bonds with surrounding water molecules. |

Quantum-Chemical Calculations of Molecular Properties

Quantum-chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in determining the intrinsic electronic and geometric properties of this compound with high accuracy. jksus.org These methods solve approximations of the Schrödinger equation to model the electronic structure of a molecule, providing a foundational understanding of its stability, geometry, and spectroscopic characteristics without the need for experimental data. jksus.orgtandfonline.com

For this compound, DFT calculations can precisely predict its equilibrium geometry, including bond lengths, bond angles, and dihedral angles. researchgate.net This computational optimization typically confirms that the piperidine ring adopts a chair conformation with the bulky hydroxymethyl group in the more stable equatorial position to minimize steric hindrance. nih.govresearchgate.net

Beyond geometry, these calculations yield a wealth of information about the molecule's electronic properties. The energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular importance. nih.gov The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is a critical indicator of the molecule's chemical stability and reactivity; a larger gap implies higher stability. nih.gov Furthermore, quantum-chemical methods are used to compute various other molecular properties that are essential for characterizing the compound. tandfonline.com

| Property | Description | Illustrative Calculated Value |

|---|---|---|

| Optimized Bond Length (C4-Cmethanol) | The distance between the piperidine ring and the methanol carbon. | ~1.53 Å |

| Dipole Moment | A measure of the overall polarity of the molecule. | ~2.1 Debye |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | -6.2 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | +0.5 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | 6.7 eV |

In Silico Prediction of Reactivity and Interaction Mechanisms

In silico methods provide a predictive framework for understanding the chemical reactivity of this compound and the mechanisms by which it interacts with other chemical species. researchgate.net These computational tools utilize the electronic properties derived from quantum-chemical calculations to forecast how the molecule will behave in a chemical reaction or a biological binding event. nih.gov

A key tool in predicting reactivity is the Molecular Electrostatic Potential (MEP) map. nih.gov The MEP illustrates the charge distribution across the molecule's surface three-dimensionally, highlighting regions of positive and negative electrostatic potential. deeporigin.comreadthedocs.io For this compound, the MEP map typically shows a region of negative potential (colored red) around the oxygen atom of the hydroxyl group, indicating its propensity to act as a hydrogen bond acceptor or a site for electrophilic attack. researchgate.netwolfram.com Conversely, the hydrogen atom of the hydroxyl group and protons on carbons adjacent to the nitrogen atom often show positive potential (colored blue), marking them as sites susceptible to nucleophilic attack. deeporigin.com This map is invaluable for predicting non-covalent interactions, such as hydrogen bonding, which are crucial in drug-receptor binding. nih.gov

The Frontier Molecular Orbitals (HOMO and LUMO) calculated previously also play a direct role in predicting reactivity. The spatial distribution of the HOMO indicates the regions from which an electron is most likely to be donated in a reaction with an electrophile. For this compound, the HOMO is often localized around the nitrogen and oxygen atoms. The LUMO's distribution shows where an electron is most likely to be accepted from a nucleophile. Analyzing these orbitals helps to rationalize and predict the outcomes of chemical reactions. These in silico approaches allow researchers to screen for potential interactions and design experiments more efficiently, accelerating the process of drug discovery and development. researchgate.netmdpi.com

| Descriptor | Predicted Characteristic | Implication for Reactivity |

|---|---|---|

| Molecular Electrostatic Potential (MEP) | Negative potential localized on the oxygen atom; Positive potential on the hydroxyl hydrogen. | Oxygen is a likely site for electrophilic attack/H-bond accepting. Hydroxyl hydrogen is a likely H-bond donor. |

| HOMO Distribution | High density around the nitrogen and oxygen lone pairs. | These are the primary sites for electron donation (nucleophilic centers). |

| LUMO Distribution | Distributed across C-H bonds adjacent to the nitrogen atom. | Potential sites for nucleophilic attack. |

| Interaction Energy (with a target) | Calculated binding affinity with a hypothetical active site. | Predicts the strength of interaction, guiding the design of more potent analogues. |

Applications of 1 Methyl 4 Piperidinemethanol in Specialized Chemical Fields

Role as a Chemical Intermediate in Complex Molecule Synthesis

The bifunctional nature of 1-Methyl-4-piperidinemethanol allows for its strategic incorporation into larger molecules. The tertiary amine within the piperidine (B6355638) ring imparts basicity and can influence properties like solubility and biological interactions, while the primary alcohol provides a reactive handle for forming ether, ester, and other linkages.

This compound is a recognized intermediate in the pharmaceutical industry, valued for its role in constructing molecules with potential therapeutic activity, particularly those targeting the central nervous system (CNS). Its scaffold is found in various drug candidates and is used to synthesize key intermediates for complex active pharmaceutical ingredients.

Research documented in patent literature provides specific examples of its application. In one instance, this compound is used in the synthesis of benzimidazole (B57391) derivatives designed as inhibitors of protein kinases, which are crucial targets in oncology and inflammation research. The synthesis involves a nucleophilic substitution reaction where the alcohol of this compound, activated by a base like sodium hydride, displaces a leaving group on a fluorinated nitro-phenyl-acetamide derivative to form an ether linkage.

A more recent application involves its use in the synthesis of inhibitors for DNA Polymerase Theta (Polθ), a key enzyme in DNA repair pathways and a promising target in cancer therapy. In a key step, this compound participates in a Mitsunobu reaction. Under the reaction conditions with triphenylphosphine (B44618) (Ph3P) and an azodicarboxylate, the hydroxyl group is activated to react with a phenolic compound, again forming a critical ether bond that connects the (1-methylpiperidin-4-yl)methoxy moiety to the core of the inhibitor molecule.

The utility of the this compound scaffold extends beyond pharmaceuticals into the agrochemical sector. While many piperidine derivatives find use in this field, specific applications of this compound have been documented.

Patent literature discloses the synthesis of benzimidazole derivatives that possess potential fungicidal, herbicidal, or insecticidal properties. In the synthesis of these compounds, this compound is employed as a key building block. The synthetic route involves reacting it with a fluorinated aromatic compound in the presence of a strong base to form an ether, incorporating the N-methylpiperidine moiety into the final structure, which is then evaluated for its agrochemical activity. This demonstrates the value of the (1-methylpiperidin-4-yl)methoxy group in the molecular design of new potential agrochemicals.

Medicinal Chemistry Research Applications

In medicinal chemistry, the piperidine ring is a highly privileged scaffold, appearing in numerous approved drugs and clinical candidates. Its conformational properties and ability to present substituents in well-defined spatial orientations make it ideal for optimizing interactions with biological targets.

This compound is an important starting material for the construction of piperidine-based pharmacophores—the essential three-dimensional arrangement of functional groups responsible for a molecule's biological activity. The N-methyl group can enhance metabolic stability and modify the basicity of the nitrogen atom, which is often crucial for forming salt bridges or hydrogen bonds with protein targets. The hydroxymethyl group at the 4-position provides a versatile attachment point for linking the piperidine core to other parts of a molecule without introducing excessive flexibility.

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound by modifying its chemical structure. For derivatives of this compound, SAR studies explore how changes to the piperidine ring, the N-methyl group, and the 4-hydroxymethyl substituent influence their pharmacological effects. The piperidine scaffold is a prevalent feature in many biologically active compounds, and understanding its SAR is crucial for designing new therapeutic agents. researchgate.netnih.gov

Modifications to the this compound core can significantly impact the resulting derivative's potency, selectivity, and pharmacokinetic properties. coleparmer.com Key areas of modification and their typical outcomes in SAR studies include:

The N-Substituent: The methyl group on the nitrogen atom is critical for the activity of many derivatives. For instance, in a series of σ1 receptor ligands, 1-methylpiperidine (B42303) derivatives demonstrated significantly higher affinity compared to analogues with a proton, a tosyl group, or an ethyl group at this position. nih.gov This highlights the importance of the size and electronics of the N-substituent in receptor binding.

The Piperidine Ring: The conformation of the piperidine ring and the stereochemistry of its substituents are also vital. The introduction of additional substituents on the ring can lead to more rigid analogues, which can help in mapping the binding site of a receptor and improving selectivity.

A generalized SAR summary for piperidine-based compounds is presented in the table below, derived from various studies on derivatives with different biological activities. researchgate.netresearchgate.netdndi.org

Table 1: Generalized Structure-Activity Relationship (SAR) Observations for Piperidine Derivatives

| Structural Modification | General Effect on Biological Activity |

|---|---|

| Variation of N-substituent | Modulates receptor affinity and selectivity. Small alkyl groups are often favored. |

| Modification of 4-substituent | Influences polarity, solubility, and hydrogen bonding interactions with the target. |

| Introduction of ring substituents | Can enhance potency and selectivity by creating more specific interactions with the binding site. |

| Stereochemistry | Often crucial for activity, with one enantiomer being significantly more active than the other. |

Targeting Specific Biological Receptors and Pathways

The this compound scaffold has been successfully utilized to develop ligands that target specific biological receptors and pathways, demonstrating its value in modern drug discovery. The structural features of this compound make it an excellent starting point for creating molecules with diverse pharmacological profiles, particularly those aimed at the central nervous system. smolecule.com

A notable example is the development of selective ligands for the sigma-1 (σ1) receptor, a unique intracellular protein involved in various cellular functions and implicated in a range of neurological and psychiatric disorders. Research has shown that derivatives of 1-methylpiperidine can exhibit high affinity and selectivity for the σ1 receptor. nih.gov Molecular modeling studies have indicated that the 1-methyl group plays a crucial role in the interaction with a lipophilic binding pocket within the receptor, composed of amino acid residues such as Leu105, Thr181, and Tyr206. nih.gov

The development of such specific ligands is a key goal in drug discovery, as it can lead to therapies with improved efficacy and reduced side effects. The versatility of the this compound core allows for systematic modifications to optimize binding to the desired receptor while minimizing off-target effects.

Development of Novel Therapeutic Agents and Lead Compounds

This compound serves as a valuable building block and lead compound in the discovery of new drugs. smolecule.comjetir.org A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure and properties that require modification to obtain a better drug candidate. coleparmer.comfiveable.me The process of transforming a lead compound into a clinical candidate is known as lead optimization. coleparmer.comnuvisan.com

The structural and chemical properties of this compound make it an attractive starting point for the synthesis of complex molecules. smolecule.comguidechem.com Its piperidine core is a common motif in many approved drugs, and the presence of both a tertiary amine and a primary alcohol allows for a wide range of chemical transformations. This enables the creation of large libraries of derivatives for high-throughput screening to identify new hit and lead compounds. fiveable.me

For example, piperidine derivatives are central to the development of analgesics, antipsychotics, and antihistamines. The this compound scaffold can be elaborated to produce compounds that interact with various G protein-coupled receptors (GPCRs), ion channels, and enzymes, which are important drug targets. fiveable.me The journey from a lead compound based on this compound to a potential new drug involves iterative cycles of chemical synthesis and biological testing to enhance potency, selectivity, and pharmacokinetic properties. coleparmer.com

Supramolecular Chemistry and Material Science

Beyond its applications in medicine, this compound and its derivatives are also of interest in the fields of supramolecular chemistry and material science. These disciplines explore the design and synthesis of complex chemical systems from molecular components and the creation of new materials with novel properties.

Formation of Host-Guest Complexes

Host-guest chemistry involves the formation of complexes between a larger "host" molecule and a smaller "guest" molecule, held together by non-covalent interactions. wikipedia.org This area of supramolecular chemistry has applications in drug delivery, sensing, and catalysis. Piperidine derivatives have been shown to act as guest molecules in host-guest complexes, for example, with cyclodextrins. mdpi.com

Cyclodextrins are macrocyclic oligosaccharides that have a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate guest molecules, like piperidine derivatives, that have a suitable size and polarity to fit within the cavity. mdpi.com The formation of such inclusion complexes can alter the physicochemical properties of the guest molecule, such as its solubility and stability. For instance, forming a host-guest complex of a piperidine-based drug with β-cyclodextrin can improve its water solubility and reduce its toxicity. mdpi.com While specific studies on this compound are not prevalent, its structural features suggest it could act as a guest in various host systems.

Table 2: Potential Host-Guest Interactions with this compound

| Host Molecule | Potential Driving Forces for Complexation | Potential Applications |

|---|---|---|

| β-Cyclodextrin | Hydrophobic interactions between the piperidine ring and the cyclodextrin (B1172386) cavity. | Improved drug solubility and stability. mdpi.com |

| Calixarenes | Cation-π interactions between the protonated piperidine nitrogen and the aromatic rings of the calixarene. | Molecular recognition and sensing. |

| Cucurbiturils | Ion-dipole and hydrophobic interactions. | Encapsulation and controlled release. |

Design of Self-Assembled Structures

Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. The molecular structure of this compound contains functional groups that can participate in the types of interactions that drive self-assembly. The hydroxyl group is a hydrogen bond donor and acceptor, while the piperidine ring can engage in van der Waals and hydrophobic interactions.

These features suggest that derivatives of this compound could be designed to self-assemble into a variety of supramolecular architectures, such as micelles, vesicles, or gels. For instance, by attaching a long alkyl chain to the hydroxyl group, an amphiphilic molecule could be created that might self-assemble in aqueous solution. The self-assembly behavior of polymers can also be influenced by the incorporation of this compound. smolecule.com

Incorporation into Functional Materials

The unique properties of the this compound moiety can be harnessed by incorporating it into larger material structures, such as polymers. smolecule.com The inclusion of this functionalized piperidine can influence the properties of the resulting material, including its thermal stability and biocompatibility. smolecule.com

For example, functionalized piperidines have been incorporated into polymeric films. researchgate.net These materials can be designed for specific applications, such as in drug delivery, where the polymer matrix can control the release of a therapeutic agent. researchgate.net The basic nitrogen of the piperidine ring can also impart pH-responsiveness to a material, allowing it to change its properties in response to changes in the acidity of the environment. Furthermore, the incorporation of nitrogen-containing heterocycles is a strategy for creating novel functional materials for electronics and other advanced applications. nih.govresearchgate.net

Advanced Methodological Considerations and Future Directions

Green Chemistry Principles in 1-Methyl-4-piperidinemethanol Synthesis

The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and economically viable production methods. This involves the design of sustainable synthetic routes and the development of highly efficient catalysts.

Traditional methods for the synthesis of piperidine (B6355638) derivatives often involve harsh reaction conditions and the use of hazardous reagents. nih.gov Modern approaches are increasingly focused on sustainability by utilizing renewable starting materials, minimizing waste, and employing safer solvents. ikm.org.my One promising avenue is the use of biocatalysis, which employs enzymes to carry out chemical transformations with high selectivity and under mild conditions. nih.govresearchgate.net For instance, chemo-enzymatic strategies have been developed for the asymmetric dearomatization of pyridines to produce stereo-defined piperidines. nih.gov While not yet specifically applied to this compound, these methods offer a blueprint for its sustainable production.

Another key aspect of sustainable synthesis is the move towards one-pot, multi-component reactions. These reactions combine multiple steps into a single operation, reducing the need for intermediate purification and minimizing solvent use and waste generation. growingscience.comresearchgate.net The development of such a process for this compound, starting from simple, readily available precursors, would represent a significant advancement in its green synthesis. Furthermore, the use of water as a solvent in the hydrogenation of pyridine (B92270) derivatives to piperidines has been shown to be a viable and environmentally friendly alternative to traditional organic solvents. nih.gov

| Green Synthesis Strategy | Potential Application to this compound Synthesis | Key Benefits |

| Biocatalysis | Enzymatic reduction of a suitable pyridine precursor. | High stereoselectivity, mild reaction conditions, reduced waste. nih.govresearchgate.net |

| One-Pot Reactions | Multi-component synthesis from simple starting materials. | Increased efficiency, reduced solvent use, minimized waste. growingscience.comresearchgate.net |

| Aqueous Synthesis | Hydrogenation of a pyridine precursor in water. | Use of a non-toxic, abundant solvent, improved safety. nih.gov |

Catalysis is at the heart of green chemistry, and the development of novel catalysts is critical for improving the efficiency of this compound synthesis. Heterogeneous catalysts, which are in a different phase from the reactants, are particularly attractive due to their ease of separation and recyclability. nih.gov For the hydrogenation of pyridine rings to form piperidines, heterogeneous cobalt catalysts have been developed that operate under acid-free conditions and in environmentally benign solvents like water. nih.gov

Furthermore, rhodium-catalyzed transfer hydrogenation presents an effective method for the synthesis of chiral piperidines from pyridinium (B92312) salts, offering excellent control over stereochemistry. dicp.ac.cnresearchgate.net While this compound is achiral, the principles of efficient and selective catalysis are directly applicable. The development of catalysts that can facilitate the synthesis of this compound with high atom economy and low catalyst loading is a key area of ongoing research.

Flow Chemistry and Continuous Processing

Flow chemistry, or continuous processing, offers significant advantages over traditional batch synthesis, particularly in terms of safety, efficiency, and scalability. organic-chemistry.orgtulane.eduacs.org In a flow process, reactants are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. organic-chemistry.orgtulane.edu This level of control can lead to higher yields, improved product quality, and the ability to safely handle highly reactive intermediates. organic-chemistry.orgresearchgate.netrsc.orgresearchgate.net

The synthesis of piperidine derivatives has been successfully demonstrated using continuous flow protocols. organic-chemistry.orgtulane.eduorganic-chemistry.orgresearchgate.net These methods have been shown to be highly diastereoselective and can be readily scaled up for the production of pharmaceutical intermediates. organic-chemistry.orgtulane.edu The application of flow chemistry to the synthesis of this compound could lead to a more streamlined and cost-effective manufacturing process. The potential for integrating purification steps in-line with the reaction would further enhance the efficiency of this approach.

| Parameter | Batch Processing | Flow Chemistry |

| Reaction Control | Less precise, potential for hotspots. | Precise control over temperature, pressure, and time. organic-chemistry.orgtulane.edu |

| Safety | Larger volumes of hazardous materials. | Smaller reaction volumes, enhanced safety. organic-chemistry.org |

| Scalability | Often requires significant redevelopment. | More straightforward to scale up production. organic-chemistry.orgtulane.edu |

| Efficiency | Can have lower yields and more side products. | Often results in higher yields and purity. organic-chemistry.orgtulane.edu |

Integration of Machine Learning and AI in Synthetic Route Design

Exploration of Novel Reactivity and Unforeseen Transformations

Research into the synthesis of piperidine derivatives continues to uncover novel reactivity patterns and unexpected transformations. nih.govnih.gov For example, atypical intramolecular cyclizations have been observed that defy conventional rules of ring formation, leading to new ways of constructing the piperidine ring. nih.gov Additionally, catalyst-controlled C-H functionalization is an emerging area that allows for the selective introduction of functional groups at various positions on the piperidine ring, which would traditionally be difficult to access. nih.gov

While specific unforeseen transformations of this compound are not widely documented, the exploration of its reactivity with new catalysts and reaction conditions could lead to the discovery of novel derivatives with unique properties. For instance, oxidative ring-opening followed by a ring-closing amination has been used to create functionalized piperidines from other cyclic precursors. nih.gov Applying such strategies to this compound or its precursors could open up new avenues for chemical synthesis.

Emerging Applications in Specialized Chemical Technologies

The piperidine scaffold is a key structural motif in a wide range of pharmaceuticals and bioactive molecules, and its derivatives are continually being explored for new applications. nih.govajchem-a.comdntb.gov.uaresearchgate.nettandfonline.com The unique structural and electronic properties of piperidine-containing compounds make them valuable in medicinal chemistry for modulating the pharmacokinetic properties of drugs. ox.ac.uk

While the primary applications of this compound have been as a synthetic intermediate, its potential in more specialized chemical technologies is an area of active interest. For example, functionalized piperidines are being investigated for their antioxidant and anti-Alzheimer's properties. ajchem-a.com Furthermore, the incorporation of piperidine moieties into advanced materials, such as polymers or catalysts, could impart desirable properties. The development of new synthetic methodologies, as outlined in the preceding sections, will undoubtedly facilitate the exploration of these emerging applications.

常见问题

Q. Table 1: Representative Synthesis Parameters

| Step | Conditions | Yield | Reference |

|---|---|---|---|

| Alkylation | Propionic anhydride, reflux, 12h | 79.9% | |

| Purification | Oxalic acid/2-propanol precipitation | 95% |

Advanced: How can researchers optimize the synthesis of this compound to improve yield and sustainability?

Methodological Answer:

Advanced strategies focus on green chemistry and biocatalysis:

- Solvent Replacement: Replace chlorinated solvents (CHCl₃) with ethanol or 2-propanol to reduce toxicity .

- Catalyst Innovation: Explore immobilized enzymes or metal-organic frameworks (MOFs) for regioselective functionalization .

- Process Optimization: Use design of experiments (DoE) to evaluate temperature, stoichiometry, and reaction time interactions. For example, adjusting reflux duration from 12h to 8h reduced side products in analogous syntheses .

Key Consideration: Monitor reaction progress via TLC or inline IR spectroscopy to minimize over-reaction .

Basic: What analytical techniques are critical for characterizing this compound and validating purity?

Methodological Answer:

- Spectroscopy:

- ¹H NMR: Identify piperidine ring protons (δ 2.29–2.78 ppm) and methyl groups (δ 0.94–1.86 ppm) .

- GC/MS: Confirm molecular weight (e.g., m/z 143 for parent ion) and detect impurities via fragmentation patterns .

- Chromatography:

- HPLC: Use a C18 column with methanol/sodium acetate buffer (65:35, pH 4.6) for purity assessment .

Q. Table 2: NMR Chemical Shifts

| Proton Environment | δ (ppm) | Reference |

|---|---|---|

| Piperidine CH₂ | 2.29–2.78 | |

| Aromatic CH | 7.24–7.40 |

Advanced: How can structure-activity relationship (SAR) studies be designed to explore bioactivity in this compound derivatives?

Methodological Answer:

- Scaffold Modification: Introduce substituents (e.g., halogens, methoxy groups) at the piperidine nitrogen or methanol moiety to assess impact on receptor binding .

- In Silico Modeling: Use molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets (e.g., GPCRs or kinases) .

- Biological Assays: Test derivatives in in vitro models (e.g., antimicrobial disk diffusion assays) with dose-response curves to quantify potency .

Case Study: Piperidin-4-one derivatives showed enhanced antimicrobial activity when substituted with aryl groups, suggesting similar strategies for this compound .

Advanced: How should researchers address contradictions in spectral or bioactivity data for this compound?

Methodological Answer:

- Data Triangulation: Combine multiple techniques (e.g., X-ray crystallography for absolute configuration, NMR for functional groups) to resolve ambiguities .

- Reproducibility Checks: Replicate experiments across labs using standardized protocols (e.g., ICH guidelines for HPLC) .

- Meta-Analysis: Conduct systematic reviews of prior studies (e.g., HPV Chemical Challenge Program methodologies) to identify consensus or outliers .

Example: Discrepancies in melting points may arise from polymorphic forms; use differential scanning calorimetry (DSC) to characterize crystalline phases .

Basic: What safety protocols are recommended for handling this compound in the lab?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。